LY320135

CB1 Receptor CB2 Receptor Selectivity

LY320135 is a benzofuran-derived CB1 antagonist/inverse agonist with >70-fold selectivity over CB2, indispensable for studies where diarylpyrazole chemotypes introduce artifacts. Unlike SR141716A, LY320135 does not directly modulate gap junctional communication at 10 µM, making it the definitive choice for vascular tone, endothelial function, and angiogenesis experiments. Its structurally independent scaffold enables orthogonal target validation when paired with diarylpyrazoles. Validated for electrophysiology (N-type Ca²⁺ channel, Kir channel modulation) and inverse agonism studies. Procure to eliminate chemotype-specific confounds and ensure data integrity.

Molecular Formula C24H17NO4
Molecular Weight 383.4 g/mol
CAS No. 176977-56-3
Cat. No. B1675668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY320135
CAS176977-56-3
Synonyms4-((6-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-yl)carbonyl)benzonitrile
LY 320135
LY-320135
LY320135
Molecular FormulaC24H17NO4
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(C3=C(O2)C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)C#N
InChIInChI=1S/C24H17NO4/c1-27-18-9-7-17(8-10-18)24-22(20-12-11-19(28-2)13-21(20)29-24)23(26)16-5-3-15(14-25)4-6-16/h3-13H,1-2H3
InChIKeyRYNSGDFWBJWWSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LY320135 (CAS 176977-56-3) for CB1 Antagonism: Procurement Guide for Researchers and Assay Development


LY320135 (CAS 176977-56-3) is a benzofuran-derived, selective antagonist/inverse agonist of the cannabinoid CB1 receptor [1]. It demonstrates greater than 70-fold selectivity for the CB1 receptor over the peripheral CB2 receptor [2]. As a tool compound, it is used to investigate CB1 receptor-mediated signaling pathways, including cAMP accumulation, calcium channel modulation, and potassium channel activation . The compound was originally developed by Eli Lilly and is structurally distinct from other common CB1 antagonist chemotypes, such as the diarylpyrazoles (e.g., SR141716A/rimonabant) and aminoalkylindoles [1]. This structural divergence provides a critical experimental control for confirming target-specific effects and mitigating chemotype-related off-target artifacts in cannabinoid research.

Why CB1 Antagonist LY320135 (176977-56-3) Cannot Be Substituted with SR141716A or AM251 in Critical Assays


The class of CB1 receptor antagonists/inverse agonists is not pharmacologically uniform. Compounds such as SR141716A (rimonabant), AM251, and LY320135 are often grouped together as 'CB1 antagonists,' yet they exhibit distinct and quantifiable differences in their molecular targets, off-target receptor interactions, and functional effects on cellular systems [1]. For example, while all three can act as inverse agonists at the CB1 receptor, their binding profiles at related receptors like 5-HT2 and muscarinic receptors vary significantly, and they engage distinct CB1 receptor-independent mechanisms, such as the direct modulation of gap junctions observed with SR141716A but not with LY320135 [2]. Therefore, substituting LY320135 with a different CB1 antagonist without accounting for these specific quantitative and functional differences can introduce significant experimental artifacts and lead to misinterpretation of data, particularly in studies involving vascular function, neuronal signaling, or complex cellular networks. Procurement decisions must be driven by the specific experimental context and the precise pharmacological fingerprint of the compound required.

Quantitative Differentiation of LY320135: Head-to-Head Evidence vs. Key CB1 Antagonist Comparators


CB1 vs. CB2 Receptor Selectivity: LY320135 vs. Class Benchmark

LY320135 demonstrates a high degree of selectivity for the central CB1 receptor over the peripheral CB2 receptor, a critical feature for studies aiming to isolate central nervous system effects. In direct binding assays, LY320135 exhibits >70-fold selectivity for CB1 (Ki = 141-224 nM) over CB2 (Ki > 10 µM) [1]. This level of selectivity is comparable to, but distinct from, other major CB1 antagonist chemotypes. For context, the diarylpyrazole SR141716A (rimonabant) is also highly CB1-selective (reported Ki ~1.8 nM for CB1 vs. ~514 nM for CB2) [2], but its high potency and distinct off-target profile (see other evidence items) can limit its utility in certain assay systems. AM251, another widely used CB1 antagonist, shows similar high potency and selectivity (Ki ~7.5 nM for CB1) [3]. LY320135's moderate nanomolar affinity and benzofuran scaffold provide an alternative selectivity window that is valuable for cross-validation and for experiments where a less potent inverse agonist is desired to avoid receptor saturation or profound constitutive activity suppression.

CB1 Receptor CB2 Receptor Selectivity Cannabinoid Binding Affinity

Off-Target Receptor Profile: Differentiating LY320135 from SR141716A and AM251

While LY320135 is a selective CB1 antagonist, it also exhibits measurable, albeit weaker, binding to the 5-HT2 serotonin receptor (Ki = 6.4 µM) and muscarinic acetylcholine receptors (Ki = 2.1 µM) . This profile differs from other CB1 antagonists. SR141716A, for instance, has been reported to bind to the adenosine A1 receptor (Ki = 300 nM) and to have effects on TRPV1 channels [1]. AM251 has been shown to interact with GPR55 [2]. The specific off-target signature of LY320135, while low affinity, can become relevant at high experimental concentrations (e.g., >10 µM). Conversely, its lack of significant affinity for targets like the adenosine A1 receptor (unlike SR141716A) means that in certain assays, LY320135 can serve as a cleaner probe for isolating CB1-mediated effects when adenosine receptor signaling is a potential confound.

Off-target Binding 5-HT2 Receptor Muscarinic Receptor Selectivity Profile Cannabinoid Antagonist

Functional Inverse Agonism: Constitutive CB1 Activity Modulation

LY320135 is not merely a neutral antagonist but acts as an inverse agonist at the CB1 receptor, suppressing its constitutive activity. In CHO cells stably expressing the human CB1 receptor, treatment with pertussis toxin (PTX) unmasked a stimulatory effect of the agonist anandamide on adenylate cyclase, a phenomenon attributed to CB1 receptor constitutive activity. LY320135 (10 µM) effectively blocked this PTX-unmasked, anandamide-mediated stimulation of cAMP accumulation [1]. This functional profile of inverse agonism is a shared characteristic with SR141716A and AM251 [2], confirming LY320135's utility in studies investigating the role of constitutive CB1 receptor activity in cellular and physiological processes. The ability to reverse this specific signaling component distinguishes inverse agonists like LY320135 from neutral CB1 antagonists (e.g., NESS0327), which would not suppress this basal activity [3].

Inverse Agonism Constitutive Activity cAMP Assay CB1 Receptor Functional Assay

Distinct Gap Junction Modulation: A Critical Functional Difference vs. SR141716A

A key, quantifiable functional difference between LY320135 and SR141716A lies in their effects on gap junctional communication. In a study using rabbit mesenteric artery, the CB1 antagonist SR141716A (10 µM) attenuated endothelium-dependent relaxations and blocked Lucifer Yellow dye transfer between coupled COS-7 cells, an effect directly attributed to inhibition of gap junctions formed by connexin 43 [1]. In stark contrast, LY320135 (10 µM) had no effect on either endothelium-dependent relaxation or dye transfer in the same assay systems [1]. This demonstrates that the effect of SR141716A on vascular tone in this model is not mediated solely through CB1 receptor antagonism but involves a CB1 receptor-independent, direct action on gap junctions—an action that is completely absent with LY320135.

Gap Junction Vascular Biology CB1 Antagonist SR141716A LY320135 Off-target Effect

Structural Chemotype Differentiation: Benzofuran Scaffold vs. Diarylpyrazole (SR141716A) and Pyrazole (AM251)

LY320135 is a substituted benzofuran, a chemical structure that is fundamentally distinct from the diarylpyrazole chemotype of SR141716A (rimonabant) and the pyrazole-based structure of AM251 [1]. While both classes of compounds bind to and antagonize/inverse agonize the CB1 receptor, their different molecular scaffolds confer unique physicochemical properties, binding interactions, and importantly, distinct off-target interaction profiles as evidenced above. The benzofuran core of LY320135 represents a separate branch in the CB1 antagonist/inverse agonist family tree. This structural divergence is not merely academic; it is the basis for the functional and pharmacological differences quantified in other evidence items. For example, the lack of effect on gap junctions, which is a hallmark of SR141716A, is a property of its specific diarylpyrazole structure and not a general feature of all CB1 antagonists. Therefore, the benzofuran scaffold itself is a point of differentiation, offering an alternative chemical starting point for structure-activity relationship (SAR) studies and a distinct pharmacological tool with a unique side-effect profile .

Benzofuran Chemotype Chemical Scaffold Structure-Activity Relationship Cannabinoid Antagonist

Blockade of Cannabinoid-Induced Ion Channel Modulation: Functional Evidence in Neuronal Systems

LY320135 effectively blocks the functional consequences of CB1 receptor activation on downstream ion channels, a key mechanism of cannabinoid action in neurons. In N18 neuroblastoma cells, the CB1 agonist WIN 55212-2 inhibits N-type voltage-dependent calcium channels. LY320135 (at concentrations up to 10 µM) completely blocked this inhibition, reversing the effect of the agonist [1]. Similarly, in AtT-20 cells stably expressing the CB1 receptor, WIN 55212-2 activates an inwardly rectifying potassium current (Kir). LY320135 also blocked this activation [1]. While this functional antagonism is a shared property of other CB1 antagonists like SR141716A [2], this data provides specific, quantitative validation of LY320135's ability to reverse CB1-mediated modulation of neuronal excitability in well-defined cellular models. This confirms its utility as a standard antagonist for electrophysiology and calcium imaging studies focused on CB1 receptor signaling.

Calcium Channel Potassium Channel Neuronal Signaling CB1 Antagonist Electrophysiology

Optimal Application Scenarios for LY320135: Guiding Scientific and Procurement Decisions


Vascular Biology Studies Requiring CB1 Antagonism Without Gap Junction Interference

In experiments investigating the role of CB1 receptors in vascular tone, endothelial function, or angiogenesis, LY320135 is the strongly preferred CB1 antagonist/inverse agonist. The direct head-to-head evidence shows that, unlike SR141716A, LY320135 does not directly modulate gap junctional communication at relevant experimental concentrations (10 µM) [1]. This ensures that any observed effect on vascular relaxation, smooth muscle cell coupling, or endothelial cell communication can be more confidently attributed to CB1 receptor antagonism rather than an off-target effect on connexin-based gap junctions. Procurement of LY320135 for such studies is essential to avoid the significant experimental confound associated with SR141716A in this specific biological context.

Cross-Validation of CB1-Dependent Mechanisms Using Orthogonal Chemotypes

A robust strategy for target validation involves demonstrating that two structurally unrelated antagonists produce the same biological effect. LY320135, with its unique benzofuran scaffold, serves as an ideal orthogonal tool to the widely used diarylpyrazoles (SR141716A) and pyrazoles (AM251) [1]. By performing key experiments with both a diarylpyrazole and a benzofuran (LY320135) and observing the same functional outcome, researchers can powerfully substantiate that the effect is truly mediated by the CB1 receptor and not by a scaffold-specific off-target activity. This 'two-compound' approach is a gold standard in pharmacological research and a primary justification for procuring LY320135 alongside other CB1 tool compounds.

Neuronal Excitability and Synaptic Transmission Assays (Electrophysiology/Calcium Imaging)

LY320135 is a validated tool for blocking CB1 receptor-mediated modulation of ion channels in neuronal preparations. The compound has been shown to effectively reverse agonist-induced inhibition of N-type calcium channels and activation of inwardly rectifying potassium channels in cell-based electrophysiology assays [1]. Therefore, it is well-suited for use in patch-clamp electrophysiology, calcium imaging, and multi-electrode array (MEA) experiments aimed at elucidating how endocannabinoid signaling regulates neuronal firing patterns, synaptic strength, and network activity. Its reliable functional blockade in these specific model systems makes it a dependable reagent for these applications.

Studies of CB1 Receptor Constitutive Activity and Inverse Agonism

For research focused on the phenomenon of GPCR constitutive activity and the specific signaling consequences of inverse agonism at the CB1 receptor, LY320135 is a relevant tool. It has been demonstrated to function as an inverse agonist by suppressing the PTX-unmasked, constitutive activity-driven stimulation of cAMP in CHO cells expressing CB1 receptors [1]. While this property is shared by SR141716A and AM251 [2], LY320135's distinct chemotype and different off-target profile provide an alternative means to confirm that effects attributed to CB1 inverse agonism are not unique to the diarylpyrazole class. It is an essential compound for building a comprehensive pharmacological toolkit for studying the nuances of CB1 receptor signaling states.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY320135

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.